molecular formula C11H12N2O4 B1445242 1-(2-Hydroxynicotinoyl)pyrrolidine-3-carboxylic acid CAS No. 1410447-41-4

1-(2-Hydroxynicotinoyl)pyrrolidine-3-carboxylic acid

Cat. No.: B1445242
CAS No.: 1410447-41-4
M. Wt: 236.22 g/mol
InChI Key: MSOHFRHSKKPCOZ-UHFFFAOYSA-N
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Description

1-(2-Hydroxynicotinoyl)pyrrolidine-3-carboxylic acid: is a compound that features a pyrrolidine ring and a nicotinoyl group. The presence of these functional groups makes it an interesting subject for research in various fields, including medicinal chemistry and organic synthesis. The compound’s structure allows it to participate in a variety of chemical reactions, making it a versatile building block for the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Hydroxynicotinoyl)pyrrolidine-3-carboxylic acid typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-hydroxynicotinic acid and pyrrolidine-3-carboxylic acid.

    Coupling Reaction: The key step in the synthesis is the coupling of 2-hydroxynicotinic acid with pyrrolidine-3-carboxylic acid. This can be achieved through various coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

    Reaction Conditions: The reaction is typically carried out in an organic solvent such as dichloromethane or dimethylformamide, under an inert atmosphere to prevent oxidation. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete coupling.

    Purification: The crude product is purified using techniques such as column chromatography or recrystallization to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions to maximize yield and minimize costs. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

1-(2-Hydroxynicotinoyl)pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group in the nicotinoyl moiety can be oxidized to form a ketone or carboxylic acid.

    Reduction: The compound can be reduced to form derivatives with different oxidation states.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reducing Agents: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used reducing agents.

    Substitution Reagents: Nucleophiles such as amines, thiols, and halides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone or carboxylic acid, while reduction can produce alcohols or amines.

Scientific Research Applications

1-(2-Hydroxynicotinoyl)pyrrolidine-3-carboxylic acid has several applications in scientific research:

    Medicinal Chemistry: The compound is used as a building block for the synthesis of potential drug candidates. Its unique structure allows for the exploration of new pharmacophores.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.

    Biological Studies: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Industrial Applications: It is used in the development of new materials and catalysts for various industrial processes.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine-3-carboxylic acid: A simpler analog without the nicotinoyl group.

    2-Hydroxynicotinic acid: Contains the nicotinoyl moiety but lacks the pyrrolidine ring.

    Nicotinoyl-pyrrolidine derivatives: Compounds with similar structures but different substituents on the pyrrolidine or nicotinoyl groups.

Uniqueness

1-(2-Hydroxynicotinoyl)pyrrolidine-3-carboxylic acid is unique due to the combination of the pyrrolidine ring and the nicotinoyl group. This dual functionality allows it to participate in a wider range of chemical reactions and exhibit diverse biological activities compared to its simpler analogs.

Properties

IUPAC Name

1-(2-oxo-1H-pyridine-3-carbonyl)pyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O4/c14-9-8(2-1-4-12-9)10(15)13-5-3-7(6-13)11(16)17/h1-2,4,7H,3,5-6H2,(H,12,14)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSOHFRHSKKPCOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C(=O)O)C(=O)C2=CC=CNC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(2-Hydroxynicotinoyl)pyrrolidine-3-carboxylic acid
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1-(2-Hydroxynicotinoyl)pyrrolidine-3-carboxylic acid

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